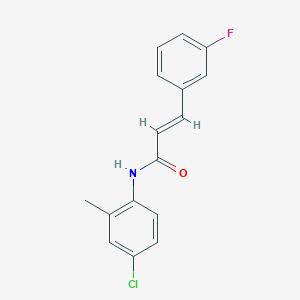
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with substituted phenyl groups, one of which contains a chlorine atom and a methyl group, while the other contains a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3-fluorobenzaldehyde.
Formation of Intermediate: The aniline derivative undergoes a condensation reaction with the aldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired propenamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-phenyl-2-propenamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chlorine and fluorine atoms may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
853351-88-9 |
|---|---|
Molecular Formula |
C16H13ClFNO |
Molecular Weight |
289.73 g/mol |
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO/c1-11-9-13(17)6-7-15(11)19-16(20)8-5-12-3-2-4-14(18)10-12/h2-10H,1H3,(H,19,20)/b8-5+ |
InChI Key |
LONZMEWWPRLPRF-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















